D21-2393

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du D21-2393 implique plusieurs étapes, à partir du composé parent Edoxaban. Le processus comprend des conditions de réaction spécifiques telles que le contrôle de la température, les ajustements du pH et l’utilisation de divers solvants et réactifs . La voie de synthèse détaillée est propriétaire et implique généralement l’utilisation de techniques avancées de synthèse organique .

Méthodes de production industrielle : La production industrielle du this compound suit les bonnes pratiques de fabrication (BPF) pour garantir une grande pureté et une grande cohérence. Le processus implique une synthèse à grande échelle, une purification et des mesures de contrôle de la qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : Le D21-2393 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs . Les conditions de réaction telles que la température, la pression et le choix du solvant sont optimisées pour obtenir les produits souhaités .

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés du this compound, qui sont étudiés pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

Chimie : En chimie, le this compound est utilisé comme composé de référence pour étudier l’inhibition du facteur Xa. Il est également utilisé dans le développement de nouveaux médicaments anticoagulants .

Biologie : En recherche biologique, le this compound est utilisé pour étudier les voies biochimiques impliquées dans la coagulation et la thrombose. Il aide à comprendre les mécanismes moléculaires de l’anticoagulation .

Médecine : En médecine, le this compound est étudié pour ses applications thérapeutiques potentielles dans la prévention et le traitement des troubles thromboemboliques. Il est également utilisé dans les essais cliniques pour évaluer l’efficacité et l’innocuité des nouvelles thérapies anticoagulantes .

Industrie : Dans l’industrie pharmaceutique, le this compound est utilisé dans le développement et le contrôle de la qualité des médicaments anticoagulants. Il est également utilisé dans la production de réactifs de diagnostic pour les tests de coagulation .

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

D21-2393 has been studied extensively for its role as an active metabolite of edoxaban. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic strategies involving edoxaban.

Key Findings:

- Systemic Exposure : Following the administration of edoxaban, significant accumulation of this compound occurs, with studies indicating a 35% increase in total systemic exposure after repeated dosing .

- Concentration Dynamics : In clinical settings, this compound levels can increase significantly (up to 13-fold) relative to placebo during steady-state conditions .

- Anticoagulant Activity : Both edoxaban and this compound exhibit similar anticoagulant effects on a molar basis, suggesting that this compound contributes meaningfully to the overall therapeutic efficacy of edoxaban .

Clinical Applications

This compound's role extends beyond mere metabolism; it has significant implications in clinical settings:

Case Study Insights:

- Bleeding Risk Management : In a phase 2 study involving andexanet alfa (a reversal agent for rivaroxaban), this compound levels were monitored to assess the safety and efficacy of anticoagulation reversal. The study demonstrated a dose-dependent decrease in unbound this compound levels following administration of andexanet alfa .

- Genetic Variability Impact : Pharmacogenomic studies have shown that genetic variations in the SLCO1B1 gene can affect this compound exposure. Specifically, C-carriers exhibited elevated plasma levels of this compound compared to TT homozygotes, indicating potential variability in patient response based on genetic makeup .

Implications for Drug Development

The comprehensive understanding of this compound's pharmacological properties aids in drug development processes:

Future Research Directions

Further research is warranted to explore:

- Long-term Effects : Investigating the long-term safety and efficacy of this compound in diverse populations.

- Combination Therapies : Assessing how this compound interacts with other anticoagulants or reversal agents.

- Personalized Medicine Approaches : Utilizing genetic profiling to tailor anticoagulation therapy based on individual responses to this compound.

Mécanisme D'action

Le D21-2393 exerce ses effets en inhibant le facteur Xa, une enzyme qui joue un rôle crucial dans la cascade de coagulation. En inhibant le facteur Xa, le this compound empêche la conversion de la prothrombine en thrombine, réduisant ainsi la formation de caillots sanguins . Les cibles moléculaires et les voies impliquées comprennent la liaison directe du this compound au site actif du facteur Xa, ce qui entraîne son inhibition .

Comparaison Avec Des Composés Similaires

Composés similaires :

Rivaroxaban : Un autre inhibiteur du facteur Xa présentant des propriétés anticoagulantes similaires.

Apixaban : Un inhibiteur du facteur Xa utilisé pour la prévention et le traitement des troubles thromboemboliques.

Dabigatran : Un inhibiteur direct de la thrombine présentant des effets anticoagulants.

Unicité du D21-2393 : Le this compound est unique en raison de ses propriétés pharmacocinétiques et pharmacodynamiques spécifiques. Il présente des effets de matrice reproductibles et dépendants de la concentration et a été largement étudié pour son rôle de métabolite actif de l’édoxaban . Sa structure chimique unique et son mécanisme d’action en font un composé précieux dans la recherche et la thérapie anticoagulantes .

Activité Biologique

D21-2393, also known as Edoxaban M4, is an active metabolite of the anticoagulant drug Edoxaban. This compound plays a significant role in the inhibition of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. Understanding the biological activity of this compound is essential for optimizing anticoagulant therapies and developing new treatments for thromboembolic disorders.

Target and Mode of Action

this compound selectively inhibits FXa, which is pivotal in converting prothrombin to thrombin. By inhibiting FXa, this compound decreases thrombin generation and subsequently reduces fibrin clot formation, thereby exerting its anticoagulant effects.

Pharmacokinetics

The pharmacokinetics of this compound show concentration-dependent effects. The compound's exposure can be influenced by various factors, including the presence of pharmacological inhibitors such as P-glycoprotein (P-gp) and OATP1B1, which are involved in its metabolism and transport.

This compound exhibits biochemical properties similar to its parent compound, Edoxaban. It demonstrates reproducible matrix effects that are concentration-dependent. The major chemical reactions involving this compound include oxidation, reduction, and substitution, leading to various derivatives that are studied for their pharmacological properties.

Inhibitory Effects on Factor Xa

Research has shown that this compound possesses significant inhibitory activity against FXa. The 50% inhibitory concentration (IC50) values for this compound have been determined through various studies:

| Compound | IC50 (nM) |

|---|---|

| This compound | 0.9 |

| Edoxaban | 0.561 |

| Other Metabolites | Varies |

This table summarizes the potency of this compound compared to Edoxaban and other metabolites .

Anticoagulant Activity

This compound has been evaluated in multiple studies for its anticoagulant activity. It was found to have comparable effects to Edoxaban in terms of prolonging clotting times and inhibiting FXa activity in both human and rat plasma .

Key Study Findings:

- In a study comparing various metabolites of Edoxaban, this compound exhibited significant anti-factor Xa activity.

- The anticoagulant effects were assessed using chromogenic substrates and prothrombinase complex assays, confirming its efficacy in reducing thrombin generation .

Case Studies

Several clinical studies have investigated the role of this compound in therapeutic settings:

- Study on Thromboembolic Disorders :

- Pharmacokinetic Analysis :

Propriétés

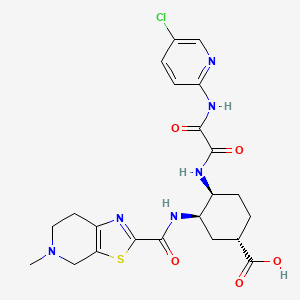

IUPAC Name |

(1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYMJNYAASVNAP-CORIIIEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834919-19-6 | |

| Record name | D21-2393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834919196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D21-2393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV344R972X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying D21-2393 in the context of edoxaban therapy?

A: Edoxaban, an oral anticoagulant, is primarily metabolized into this compound (Cyclohexanecarboxylic acid, 4-((2-((5-chloro-2-pyridinyl)amino)-2-oxoacetyl)amino)-3-(((4,5,6,7-tetrahydro-5-methylthiazolo(5,4-C)pyridin-2-yl)carbonyl)amino)-, (1S,3R,4S)-). Research suggests that this compound also exhibits anticoagulant activity. [, , ] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing edoxaban therapy, particularly in specific patient populations where metabolite ratios might differ.

Q2: How does food intake affect the pharmacokinetics of edoxaban and its metabolite this compound?

A: Studies in healthy Chinese volunteers indicate that while food intake doesn't significantly impact the maximum and total exposure of edoxaban, it does slightly delay its time to maximum concentration (tmax). [] Interestingly, the presence of food during edoxaban administration leads to lower exposure of this compound compared to fasting conditions. This suggests that food intake may influence the formation or absorption of this active metabolite.

Q3: Are there any known inter-ethnic differences in the pharmacokinetic profiles of edoxaban and this compound?

A: Research comparing the pharmacokinetic profiles of edoxaban and this compound in Chinese, Caucasian, and Japanese populations suggests that the overall characteristics are comparable. [, ] While some studies show minor differences in plasma exposure between men and women, these are generally considered clinically insignificant. []

Q4: Could drug-drug interactions or disease states alter the exposure levels of edoxaban and this compound?

A: Yes, certain drug-drug interactions and disease states, particularly renal impairment, can significantly influence the exposure levels of edoxaban and this compound. [] For instance, co-administration with drugs that inhibit specific enzymes or transporters involved in edoxaban metabolism, such as OATP1B1, can increase the plasma concentrations of both the parent drug and its metabolite. This heightened exposure could potentially amplify the anticoagulant effect and increase the risk of bleeding. Similarly, renal impairment can also lead to increased exposure to both compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.